Cy-cBRIDP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

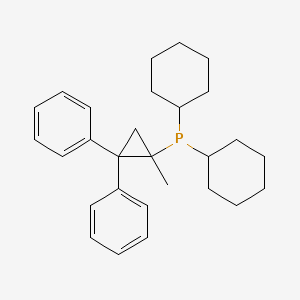

dicyclohexyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37P/c1-27(29(25-18-10-4-11-19-25)26-20-12-5-13-21-26)22-28(27,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h2-3,6-9,14-17,25-26H,4-5,10-13,18-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNAVZKVTWHWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699918 | |

| Record name | Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023330-38-2 | |

| Record name | Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Catalytic Core: A Technical Guide to the Cy-cBRIDP Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Cyclic-chelating Benzimidazole Ring Incorporated Diphenylphosphine (Cy-cBRIDP) ligands in catalysis. While "this compound" is a specific descriptor, this guide draws upon the well-established principles and documented performance of closely related N-heterocyclic phosphine ligands, particularly those incorporating a benzimidazole scaffold, to provide a comprehensive understanding of their catalytic prowess. These ligands have emerged as a significant class of ancillary ligands in transition metal catalysis, offering a unique combination of steric and electronic properties that drive efficient catalytic turnovers in a variety of cross-coupling reactions crucial for pharmaceutical and materials science.

Core Catalytic Principles: The Role of Benzimidazole-Phosphine Ligands

At its core, the efficacy of a this compound-metal complex in catalysis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is governed by the synergistic interplay between the benzimidazole and phosphine moieties. The phosphorus atom of the diphenylphosphine group acts as a soft, electron-donating center that coordinates to the metal, while the nitrogen atom of the benzimidazole ring can also participate in coordination, creating a chelating effect that enhances the stability and reactivity of the catalytic complex.[1][2]

The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction using a palladium-phosphine catalyst involves three key steps: oxidative addition, transmetalation, and reductive elimination. The this compound ligand plays a crucial role in each of these steps by modulating the electron density and steric environment around the palladium center.

Signaling Pathway of a Generalized Suzuki-Miyaura Catalytic Cycle

Quantitative Performance Data

The performance of benzimidazole-phosphine ligands in Suzuki-Miyaura cross-coupling reactions is highly dependent on the nature of the substrates and the reaction conditions. The following tables summarize representative quantitative data for the coupling of various aryl halides and boronic acids using palladium catalysts bearing P,N-type benzimidazolyl phosphine ligands.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

| Entry | Aryl Chloride | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | 0.1 | K₃PO₄ | 1,4-Dioxane | 12 | 98 |

| 2 | 4-Chloroanisole | 0.1 | K₃PO₄ | 1,4-Dioxane | 12 | 95 |

| 3 | 2-Chlorotoluene | 0.5 | K₃PO₄ | 1,4-Dioxane | 24 | 85 |

| 4 | 4-Chlorobenzonitrile | 0.1 | K₃PO₄ | 1,4-Dioxane | 12 | 99 |

| 5 | 1-Chloro-4-nitrobenzene | 0.05 | K₃PO₄ | 1,4-Dioxane | 6 | 97 |

Data is representative and compiled from studies on P,N-type benzimidazolyl phosphine ligands.[2]

Table 2: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 0.1 | K₃PO₄ | 1,4-Dioxane | 12 | 98 |

| 2 | 4-Methoxyphenylboronic acid | 0.1 | K₃PO₄ | 1,4-Dioxane | 12 | 97 |

| 3 | 4-Fluorophenylboronic acid | 0.1 | K₃PO₄ | 1,4-Dioxane | 12 | 96 |

| 4 | 3,5-Dimethylphenylboronic acid | 0.1 | K₃PO₄ | 1,4-Dioxane | 12 | 94 |

| 5 | 2-Thiopheneboronic acid | 0.5 | K₃PO₄ | 1,4-Dioxane | 24 | 88 |

Data is representative and compiled from studies on P,N-type benzimidazolyl phosphine ligands.[2]

Experimental Protocols

The following are detailed methodologies for the synthesis of a representative benzimidazole-phosphine ligand and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of a Representative Benzimidazolyl Phosphine Ligand

This protocol describes the synthesis of a P,N-type benzimidazolyl phosphine ligand.

Workflow for Ligand Synthesis

Procedure:

-

Synthesis of the Benzimidazole Scaffold: A mixture of o-phenylenediamine (1.0 equiv.) and a substituted carboxylic acid (1.1 equiv.) in polyphosphoric acid is heated at 180 °C for 4 hours. The reaction mixture is then cooled to room temperature, and ice-water is added. The resulting mixture is neutralized with aqueous NaOH solution, and the precipitate is collected by filtration, washed with water, and dried to afford the 2-substituted benzimidazole.

-

Phosphination: The 2-substituted benzimidazole (1.0 equiv.) is dissolved in anhydrous THF under an argon atmosphere and cooled to -78 °C. n-Butyllithium (1.1 equiv.) is added dropwise, and the mixture is stirred for 1 hour at this temperature. Chlorodiphenylphosphine (1.2 equiv.) is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired benzimidazolyl phosphine ligand.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid using a benzimidazolyl phosphine ligand.

Workflow for Catalytic Reaction

Procedure:

-

A Schlenk flask is charged with the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

-

The flask is evacuated and backfilled with argon three times.

-

The palladium precursor (e.g., Pd(OAc)₂, 0.1 mol%) and the benzimidazolyl phosphine ligand (0.12 mol%) are added, followed by the solvent (e.g., 1,4-dioxane, 3 mL).

-

The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

-

After completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Conclusion

Ligands of the this compound class, and more broadly benzimidazole-phosphine ligands, represent a powerful tool in the arsenal of the synthetic chemist. Their modular synthesis allows for fine-tuning of steric and electronic properties, leading to highly active and selective catalysts for a range of important chemical transformations. The chelation provided by the benzimidazole nitrogen can impart enhanced stability to the metal center, contributing to higher catalytic efficiency and longevity. This technical guide provides a foundational understanding of their mechanism of action, supported by representative quantitative data and detailed experimental protocols, to aid researchers and professionals in the development of novel catalytic systems for drug discovery and materials science.

References

Cy-cBRIDP Ligand: A Technical Guide to Synthesis and Application in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the development of efficient and versatile ligands for transition metal-catalyzed cross-coupling reactions is of paramount importance. These reactions are fundamental to the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries. Among the diverse array of phosphine ligands, Cy-cBRIDP, also known by its chemical name 1-(Dicyclohexylphosphino)-2,2-diphenyl-1-methylcyclopropane, has emerged as a notable player. This technical guide provides an in-depth overview of the synthesis, discovery, and catalytic applications of the this compound ligand, presenting key data and experimental protocols for the research community.

Ligand Profile and Properties

This compound is a monodentate phosphine ligand characterized by a unique cyclopropyl backbone linking a dicyclohexylphosphino group and a diphenylmethyl moiety. This structure imparts a specific combination of steric bulk and electron-donating properties to the phosphorus atom, which are crucial for its catalytic efficacy.

| Property | Value |

| CAS Number | 1023330-38-2 |

| Molecular Formula | C₂₈H₃₇P |

| Molecular Weight | 404.57 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 115-122 °C |

Discovery and Synthesis

The this compound ligand was developed and patented by Takasago International Corporation, as detailed in US Patent 7,129,367 B2. The design rationale was to create a ligand with enhanced stability and activity for a broad range of palladium-catalyzed cross-coupling reactions.

Synthetic Pathway

The synthesis of this compound involves a multi-step procedure, which can be broadly outlined as follows. The key steps involve the formation of the cyclopropane ring followed by the introduction of the dicyclohexylphosphino group.

Caption: Synthetic workflow for the this compound ligand.

Detailed Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on the principles outlined in the foundational patent literature.

Step 1: Synthesis of 1,1-dichloro-2-methyl-2-phenylpropane.

-

In a reaction vessel, combine 2-phenylpropene and chloroform.

-

Cool the mixture in an ice bath and slowly add a suitable base (e.g., potassium tert-butoxide) while maintaining the temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction mixture by washing with water and brine, followed by drying over anhydrous sodium sulfate.

-

Purify the crude product by distillation under reduced pressure to obtain 1,1-dichloro-2-methyl-2-phenylpropane.

Step 2: Synthesis of 1-chloro-1-methyl-2,2-diphenylcyclopropane.

-

To a solution of 1,1-dichloro-2-methyl-2-phenylpropane in an appropriate solvent (e.g., benzene), add a phenylating agent (e.g., phenylmagnesium bromide) at a controlled temperature.

-

Allow the reaction to proceed to completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash the organic layer with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 1-chloro-1-methyl-2,2-diphenylcyclopropane.

Step 3: Synthesis of 1-(dicyclohexylphosphino)-1-methyl-2,2-diphenylcyclopropane (this compound).

-

In a flame-dried flask under an inert atmosphere, dissolve 1-chloro-1-methyl-2,2-diphenylcyclopropane in a suitable solvent (e.g., THF).

-

Add magnesium turnings and a catalytic amount of iodine to initiate Grignard reagent formation.

-

Once the Grignard reagent has formed, add a solution of dicyclohexylchlorophosphine in the same solvent at a low temperature (e.g., -78 °C).

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol) to afford this compound as a solid.

Applications in Catalysis

This compound has demonstrated significant utility as a supporting ligand in a variety of palladium-catalyzed cross-coupling reactions. Its steric and electronic properties contribute to the stabilization of the active palladium species and facilitate key steps in the catalytic cycle.

Caption: Catalytic applications of the this compound ligand.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The combination of a palladium precursor and this compound forms a highly active catalyst for this transformation.

| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 |

| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | >95 |

| 3 | 1-Bromo-4-fluorobenzene | 3-Tolylboronic acid | 4-Fluoro-3'-methylbiphenyl | >95 |

| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | >90 |

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and this compound (2-4 mol%).

-

Add a suitable solvent (e.g., toluene/water mixture).

-

Degas the mixture and heat to the desired temperature (e.g., 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The this compound ligand has been shown to be effective in promoting the coupling of aryl halides with a variety of amines.

| Entry | Aryl Halide | Amine | Product | Yield (%) |

| 1 | 4-Bromotoluene | Aniline | N-(p-tolyl)aniline | >90 |

| 2 | 4-Chloroanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | >95 |

| 3 | 1-Bromo-3,5-dimethylbenzene | Benzylamine | N-(3,5-Dimethylphenyl)benzylamine | >90 |

General Experimental Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, charge a reaction tube with the aryl halide (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOtBu, 1.4 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and this compound (2-4 mol%).

-

Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

-

Seal the tube and heat to the required temperature (e.g., 80-120 °C) for the specified time.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the product by flash chromatography.

Conclusion

The this compound ligand stands out as a robust and versatile tool for synthetic chemists. Its unique structural features translate into high catalytic activity across a range of important cross-coupling reactions. The detailed synthetic protocol and application data provided in this guide are intended to facilitate its adoption and further exploration by researchers in academia and industry, ultimately contributing to the advancement of chemical synthesis and drug discovery.

In-Depth Technical Guide to Cy-cBRIDP: A Phosphine Ligand for Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy-cBRIDP, or Dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine, is a monodentate phosphine ligand. Contrary to any implication of direct biological activity, this compound is not known to be a bioactive molecule or a direct modulator of signaling pathways such as the cGAS-STING pathway. Instead, its utility lies in the field of synthetic organic chemistry, where it serves as a crucial component in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental contexts for its application in catalysis.

Physical and Chemical Properties

This compound is a white to pale yellow, air-sensitive solid that requires storage at low temperatures (2-8°C) to maintain its integrity.[1] Its structure, featuring bulky cyclohexyl groups and a unique cyclopropyl backbone, imparts specific steric and electronic properties that are beneficial for its catalytic activity.

Table 1: Physical and Chemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₃₇P | [2] |

| Molecular Weight | 404.57 g/mol | [1] |

| Melting Point | 115-122 °C | [1] |

| Appearance | White to pale yellow solid | [1] |

| Sensitivity | Air-sensitive | [1] |

| Storage | 2-8°C | [1] |

Solubility

Spectral Data

Detailed, publicly available ¹H, ¹³C, ³¹P NMR, and IR spectra for this compound are scarce. However, based on the characterization of similar phosphine ligands, the following spectral properties can be anticipated:

-

³¹P NMR: The ³¹P NMR spectrum is the most definitive characterization method for phosphine ligands. For trialkylphosphines, the chemical shifts typically appear in the range of +10 to +60 ppm. Given the specific structure of this compound, a distinct singlet in this region would be expected.[5]

-

¹H and ¹³C NMR: The proton and carbon NMR spectra would be complex, showing characteristic signals for the cyclohexyl, phenyl, and methyl groups on the cyclopropyl ring.

-

FTIR: The infrared spectrum would display characteristic C-H stretching vibrations for the aliphatic and aromatic moieties, as well as other fingerprint vibrations corresponding to the carbon skeleton.

Applications in Catalysis

This compound is an effective ligand in several palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[1][6] The bulky and electron-donating nature of this compound can enhance the stability and activity of the palladium catalyst.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is utilized in key transformations such as:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organic halides.[6]

-

Buchwald-Hartwig Amination: Formation of C-N bonds between amines and organic halides.[1]

-

Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and organic halides.[6]

The general workflow for these reactions involves the careful assembly of reactants under an inert atmosphere due to the air-sensitivity of the ligand and catalyst.

References

- 1. Dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine this compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Cas 1023330-38-2,Dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine this compound | lookchem [lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 6. This compound | 1023330-38-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to Cy-cBRIDP (CAS Number: 1023330-38-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy-cBRIDP, with the CAS number 1023330-38-2, is a monodentate phosphine ligand belonging to the biaryl phosphine class of ligands. Its full chemical name is 1-(Dicyclohexylphosphino)-2,2-diphenyl-1-methylcyclopropane, and it is also known as Dicyclohexyl(2,2-diphenyl-1-methyl-1-cyclopropyl)phosphine. This ligand has demonstrated significant utility in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical and materials science industries. The unique structural features of this compound, including its bulky dicyclohexylphosphino group and the rigid cyclopropyl backbone, impart specific steric and electronic properties that enhance the efficacy of palladium catalysts in challenging coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1023330-38-2 |

| Molecular Formula | C₂₈H₃₇P |

| Molecular Weight | 404.57 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 115-122 °C |

| Storage Temperature | 2-8 °C |

| Solubility | Soluble in many organic solvents |

Core Applications in Catalysis

This compound is primarily employed as a ligand in palladium-catalyzed cross-coupling reactions. The bulky and electron-rich nature of the phosphine ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This leads to higher reaction efficiency, broader substrate scope, and milder reaction conditions.

The primary applications of this compound include:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organic halides.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides and amines.

-

Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

-

Heck Reaction: Formation of carbon-carbon bonds between alkenes and aryl or vinyl halides.

Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for the key reactions in which this compound participates.

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Caption: Generalized Catalytic Cycle for Sonogashira Coupling.

Experimental Protocols and Quantitative Data

While specific, detailed experimental data for this compound is not widely available in open-access literature, the following sections provide representative protocols for the types of reactions where it is employed. These protocols are based on general procedures for similar biaryl phosphine ligands and should be optimized for specific substrates.

Suzuki-Miyaura Coupling

Reaction: Coupling of an aryl halide with an arylboronic acid.

Representative Protocol: A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%) in toluene (5 mL) is degassed and heated at 100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Expected Outcome: High yields are generally expected for a range of aryl and heteroaryl halides with various boronic acids.

Buchwald-Hartwig Amination

Reaction: Coupling of an aryl halide with a primary or secondary amine.

Representative Protocol: To a dried Schlenk tube is added Pd₂(dba)₃ (0.01 mmol, 1 mol%), this compound (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), amine (1.2 mmol), and toluene (5 mL) are then added. The reaction mixture is stirred at 80-110 °C until the reaction is complete. After cooling, the mixture is diluted with ether, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography.

Expected Outcome: Good to excellent yields are anticipated for the coupling of various aryl bromides and chlorides with a range of primary and secondary amines.

Sonogashira Coupling

Reaction: Coupling of an aryl halide with a terminal alkyne.

Representative Protocol: A mixture of the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%) in a solvent mixture of toluene and triethylamine (5:2, 7 mL) is degassed and stirred at room temperature or slightly elevated temperature under an inert atmosphere. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

Expected Outcome: High yields are expected for the coupling of aryl iodides and bromides with a variety of terminal alkynes.

Micellar Catalysis

This compound has also been explored as a ligand in palladium-catalyzed reactions conducted in aqueous micellar systems. Micellar catalysis offers a green and sustainable alternative to traditional organic solvents. Surfactants, such as TPGS-750-M, form micelles in water, creating a hydrophobic core where the catalytic reaction can occur. This approach can lead to enhanced reaction rates and allows for easier product isolation.

Experimental Workflow for Micellar Suzuki-Miyaura Coupling

Caption: Workflow for a Micellar Suzuki-Miyaura Coupling Reaction.

Synthesis of this compound

A general, multi-step synthesis approach is required to produce this compound. The following is a conceptual workflow for its synthesis.

Caption: Conceptual Synthetic Workflow for this compound.

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable phosphine ligand for a range of palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties contribute to the high efficiency of these transformations, making it a useful tool for synthetic chemists in academia and industry. Further research into its applications, particularly in the development of more sustainable catalytic systems, is ongoing.

A Theoretical Deep Dive into Cy-cBRIDP and Related Phosphine Ligands: A Guide for Researchers

Introduction

In the realm of modern catalysis, phosphine ligands play a pivotal role in dictating the efficiency, selectivity, and overall success of a vast array of chemical transformations. Among these, Cy-cBRIDP, a bulky and electron-rich phosphine ligand, has garnered attention for its applications in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. Theoretical and computational studies are indispensable tools for understanding the nuanced electronic and steric properties of such ligands and for the rational design of more effective catalysts. This technical guide provides an in-depth exploration of the theoretical approaches used to study this compound and related phosphine ligands, offering valuable insights for researchers, scientists, and professionals in drug development. While specific theoretical data for this compound is not extensively available in public literature, this guide leverages data from closely related and well-studied phosphine ligands to illustrate the core principles and methodologies.

Understanding the Ligand: Electronic and Steric Effects

The efficacy of a phosphine ligand in a catalytic cycle is primarily governed by a delicate interplay of its electronic and steric properties. These properties directly influence the stability of catalyst intermediates and the energy barriers of key elementary steps such as oxidative addition, transmetalation, and reductive elimination.

Electronic Effects: The electron-donating ability of a phosphine ligand is a critical parameter. More electron-donating ligands increase the electron density on the metal center, which can facilitate oxidative addition. However, excessive electron donation can strengthen the metal-ligand bond, potentially hindering ligand dissociation, which is sometimes a necessary step in the catalytic cycle. The electronic properties of phosphine ligands can be quantified using various experimental and computational parameters. A commonly used computational descriptor is the minimum electrostatic potential (Vmin) on the phosphorus atom.

Steric Effects: The steric bulk of a phosphine ligand is another crucial factor that influences the coordination number of the metal center, the stability of intermediates, and the selectivity of the reaction. Bulky ligands can promote the formation of monoligated, highly reactive species and can influence the regioselectivity and stereoselectivity of a reaction. Key parameters used to quantify the steric hindrance of phosphine ligands include the Tolman cone angle and the percent buried volume (%Vbur).

A comparison of these parameters for several common phosphine ligands is presented in the table below, offering a quantitative basis for ligand selection and design.

| Ligand | Tolman Cone Angle (°) | %Vbur | Vmin (kcal/mol) |

| PMe₃ | 118 | 28.6 | -35.2 |

| PPh₃ | 145 | 34.7 | -29.8 |

| PCy₃ | 170 | 41.0 | -38.1 |

| P(t-Bu)₃ | 182 | 46.9 | -41.2 |

| SPhos | 196 | 46.1 | -39.5 |

| XPhos | 205 | 50.8 | -40.1 |

Note: The data presented are representative values from computational studies and may vary slightly depending on the computational method employed.

Computational Methodologies for Ligand and Catalyst Studies

Density Functional Theory (DFT) is the most widely employed computational method for studying phosphine ligands and their transition metal complexes. DFT calculations can provide valuable insights into the geometric structures, electronic properties, and reaction mechanisms of catalytic systems.

Typical Computational Protocol:

A standard computational workflow for investigating a phosphine ligand like this compound and its role in a catalytic reaction, such as a Sonogashira coupling, would involve the following steps:

-

Geometry Optimization: The 3D structures of the ligand, catalyst, substrates, intermediates, and transition states are optimized to find their lowest energy conformations.

-

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data such as zero-point vibrational energies and Gibbs free energies.

-

Population Analysis: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis are used to determine the charge distribution within the molecules, providing insights into the electronic effects of the ligand.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the reactivity and electronic transitions of the molecules.

-

Reaction Pathway Analysis: The energies of all stationary points along the reaction coordinate (reactants, intermediates, transition states, and products) are calculated to construct a complete energy profile of the catalytic cycle. This allows for the identification of the rate-determining step.

-

Solvent Effects: To better mimic experimental conditions, solvent effects are often included in the calculations using implicit solvent models (e.g., PCM, SMD) or explicit solvent molecules.

Commonly Used Software and Settings:

-

Software: Gaussian, ORCA, Amsterdam Density Functional (ADF)

-

Functionals: B3LYP, M06, PBE0, ωB97X-D

-

Basis Sets:

-

For light atoms (H, C, N, O, P): Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ).

-

For transition metals (e.g., Pd): Effective Core Potentials (ECPs) are often used to describe the core electrons, with valence electrons being treated with basis sets like LANL2DZ or SDD.

-

Visualizing Theoretical Concepts

Graphical representations are invaluable for understanding complex theoretical concepts and experimental workflows. The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of phosphine ligands.

Conclusion and Future Outlook

Theoretical studies provide an indispensable framework for understanding the intricate role of phosphine ligands like this compound in catalysis. By leveraging computational tools such as DFT, researchers can dissect reaction mechanisms, quantify the electronic and steric effects of ligands, and rationally design next-generation catalysts with enhanced performance. While a dedicated theoretical investigation of this compound is a clear avenue for future research, the principles and methodologies outlined in this guide, drawn from studies of analogous phosphine ligands, provide a robust foundation for any researcher venturing into this exciting field. The continued synergy between computational and experimental chemistry will undoubtedly pave the way for the discovery of novel and highly efficient catalytic systems for a wide range of chemical transformations.

Unraveling the Influence of Cy-cBRIDP: A Technical Guide to its Steric and Electronic Effects in Catalysis

For Immediate Release

A Comprehensive Analysis of Dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine (Cy-cBRIDP) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the steric and electronic properties of the bulky phosphine ligand, Dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine, commonly known as this compound. This document details the ligand's structural features, its impact on the catalytic activity of palladium complexes, and provides essential data for its application in cross-coupling reactions.

Introduction to this compound: A Ligand for Challenging Couplings

This compound is a monodentate phosphine ligand characterized by its significant steric bulk, conferred by the presence of two cyclohexyl groups and a unique 1-methyl-2,2-diphenylcyclopropyl moiety attached to the phosphorus atom. This structural complexity is not merely incidental; it is designed to enhance the efficacy of palladium catalysts in a variety of challenging cross-coupling reactions. The ligand's chemical formula is C₂₈H₃₇P, and it has a molecular weight of 404.57 g/mol . It is an air-sensitive, white to pale yellow solid with a melting point range of 115-122 °C.

The strategic design of this compound aims to optimize the balance of steric and electronic properties of the catalyst, leading to improved yields, faster reaction times, and broader substrate scope in reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.

Understanding the Steric and Electronic Landscape of this compound

The performance of a phosphine ligand in catalysis is fundamentally governed by its steric and electronic characteristics. For this compound, these are defined by the interplay of its constituent groups.

Steric Effects: The Bulky Shield

The most prominent feature of this compound is its substantial steric hindrance. This is primarily due to the two bulky cyclohexyl rings and the sterically demanding 1-methyl-2,2-diphenylcyclopropyl group. This bulk plays a crucial role in the catalytic cycle:

-

Promotion of Reductive Elimination: The steric pressure exerted by the ligand on the metal center is believed to accelerate the reductive elimination step, which is often the product-forming step in cross-coupling reactions. This leads to faster catalyst turnover.

-

Stabilization of Monoligated Species: The large size of this compound can favor the formation of monoligated palladium(0) species, which are often the most active catalysts in the oxidative addition step.

-

Creation of a Reactive Pocket: The ligand's architecture creates a specific pocket around the metal center that can influence substrate approach and selectivity.

Electronic Effects: Fine-Tuning Reactivity

The electronic nature of a phosphine ligand, its ability to donate or withdraw electron density from the metal center, is another critical factor influencing catalytic activity. This is often quantified by the Tolman electronic parameter (TEP) , which is determined by the C-O stretching frequency of a [LNi(CO)₃] complex.

The phosphorus atom in this compound is bonded to three alkyl groups (two cyclohexyls and the cyclopropyl carbon). Alkylphosphines are generally considered to be strong σ-donors, meaning they are electron-donating. This property increases the electron density on the palladium center, which can facilitate the oxidative addition step of the catalytic cycle. A precise TEP value for this compound is not documented, but its electron-rich nature is a key aspect of its functionality. The ³¹P NMR chemical shift can also provide insights into the electronic environment of the phosphorus atom.

Quantitative Performance Data

The efficacy of a catalyst system is best understood through quantitative data. Below is a summary of available comparative data for this compound in a key cross-coupling reaction.

Table 1: Comparative Catalytic Performance in the Sonogashira Coupling Reaction

| Ligand | Catalyst System | Reaction Conditions | Substrates | Yield (%) | Reference |

| This compound | Biogenic PdNPs | Not specified | Not specified | 74 | [1] |

| P(tBu)₃ | Biogenic PdNPs | Not specified | Not specified | 77 | [1] |

| PPh₃ | Biogenic PdNPs | Not specified | Not specified | 12 | [1] |

This table summarizes the reported yields for a Sonogashira reaction using different phosphine ligands with biogenic palladium nanoparticles as the catalyst.[1]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of this compound in synthesis.

Synthesis of this compound

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride using a Bulky Phosphine Ligand (Illustrative)

While a specific protocol for this compound is not provided in the searched literature, the following is a general, illustrative procedure for a Suzuki-Miyaura coupling of a challenging aryl chloride substrate, where a bulky ligand like this compound would be beneficial. This is a representative protocol and may require optimization for specific substrates.

Workflow for a Typical Suzuki-Miyaura Coupling

Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.2-2.4 mol% relative to Pd), the aryl boronic acid (1.2-1.5 equivalents), and a suitable base (e.g., K₃PO₄, 2-3 equivalents).

-

Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Reagent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe, followed by the aryl chloride (1.0 equivalent).

-

Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C) for the specified time, monitoring the reaction by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights: The Role of a Bulky Ligand

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. A bulky ligand like this compound plays a critical role in modulating the efficiency of this cycle.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura reaction highlighting the key steps.

The steric bulk of this compound is thought to be particularly influential in the oxidative addition and reductive elimination steps. The large size of the ligand can promote the formation of a coordinatively unsaturated 14-electron Pd(0)L species, which is highly reactive towards the oxidative addition of the aryl halide. Furthermore, the steric repulsion between the aryl groups on the Pd(II) intermediate, exacerbated by the bulky ligand, can drive the final reductive elimination step to form the C-C bond and regenerate the active catalyst.

Conclusion

This compound has established itself as a valuable ligand in the toolbox of synthetic organic chemists. Its pronounced steric bulk and electron-rich nature contribute to the high efficiency of palladium catalysts in a range of important cross-coupling reactions. This guide has provided a consolidated overview of its properties, available performance data, and its mechanistic role, offering a foundational resource for researchers and professionals in the field of chemical synthesis and drug development. Further quantitative studies on its steric and electronic parameters, along with more extensive comparative performance data, will continue to refine our understanding and expand the applications of this powerful ligand.

References

An In-depth Technical Guide to the Cy-cBRIDP Ligand: Classification, Family, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cy-cBRIDP ligand, a member of the innovative BRIDP (Bridge Phosphine) family of ligands. We will delve into its classification, structural features, and its significant role in modern palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules for pharmaceuticals and other advanced materials. This document summarizes key performance data and provides detailed experimental protocols for its application in several cornerstone catalytic reactions.

Introduction to the BRIDP Ligand Family

The BRIDP ligand family, designed and developed by Takasago International Corporation, represents a significant advancement in the field of phosphine ligands for cross-coupling catalysis.[1][2] These ligands are characterized by their high electron density and steric hindrance, two key features that contribute to the efficiency and versatility of palladium catalysts in a variety of chemical transformations.[2] A unique structural aspect of the BRIDP family is their remarkable air stability, a departure from many electron-rich phosphines that are prone to oxidation.[3]

The BRIDP family includes two main classes:

The design of these ligands is based on creating a "bridge" between two coupling partners, facilitating the catalytic cycle.[1]

This compound: Classification and Structure

This compound is a specific and highly effective ligand within the cBRIDP class. Its nomenclature can be broken down as follows:

-

Cy : Indicates the presence of two cyclohexyl groups attached to the phosphorus atom.

-

cBRIDP : Denotes the core structure, which is a 2,2-diphenylcyclopropylphosphine.

Systematic Name: Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane

CAS Number: 1023330-38-2

Molecular Formula: C₂₈H₃₇P

Molecular Weight: 404.57 g/mol

The structure of this compound combines the steric bulk of the cyclohexyl groups with the electron-rich nature of the cyclopropylphosphine moiety. This combination is crucial for its high catalytic activity.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound has demonstrated excellent performance as a ligand in a range of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis. These reactions include, but are not limited to:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between amines and organic halides.

-

Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and organic halides.

The effectiveness of the Pd/Cy-cBRIDP catalytic system is attributed to its ability to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.

Quantitative Performance Data

While comprehensive, substrate-specific data tables for this compound are dispersed throughout the literature, the following represents a summary of its reported performance in key reactions.

Buchwald-Hartwig Amination

The this compound ligand has been shown to be effective in the palladium-catalyzed amination of aryl halides. Studies have indicated that using palladium acetate in conjunction with this compound can result in high yields for a range of substrates.[4] However, in certain micellar catalysis applications, this compound showed lower activity for specific substrates compared to other ligands like cBRIDP or t-BuXPhos.[4]

A representative table of substrate scope and yields would be compiled here from specific research articles.

Sonogashira Coupling

This compound has been successfully employed in copper-free Sonogashira coupling reactions, which is advantageous in biological applications due to reduced toxicity. In a comparative study of ligands for the copper-free Sonogashira coupling in aqueous media, this compound demonstrated notable efficacy.

| Ligand | Yield (%) |

| This compound | 74 |

| SPhos | 60 |

| PPh₃ | 12 |

| dtbpf | reactivity abolished |

This table is based on data for a specific copper-free Sonogashira coupling reaction and is intended for comparative purposes.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions using the this compound ligand. Researchers should note that optimal conditions may vary depending on the specific substrates used.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of an aryl halide with a boronic acid.

Materials:

-

Palladium catalyst precursor (e.g., Pd(OAc)₂)

-

This compound ligand

-

Aryl halide

-

Boronic acid

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the palladium precursor and the this compound ligand.

-

Add the aryl halide, boronic acid, and the base.

-

Add the solvent system to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up. Extract the product with a suitable organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method (e.g., column chromatography).

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N coupling of an aryl halide and an amine.

Materials:

-

Palladium catalyst precursor (e.g., Pd₂(dba)₃)

-

This compound ligand

-

Aryl halide

-

Amine

-

Base (e.g., NaOt-Bu, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precursor, this compound ligand, and the base.

-

Add the aryl halide and the amine to the reaction tube.

-

Add the anhydrous solvent.

-

Seal the reaction tube and heat to the appropriate temperature (e.g., 80-120 °C) with stirring for the necessary duration (typically 4-24 hours).

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool to room temperature.

-

Dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography.

General Procedure for Copper-Free Sonogashira Coupling

This is a representative procedure for the coupling of a terminal alkyne with an aryl halide without a copper co-catalyst.

Materials:

-

Palladium catalyst precursor (e.g., Pd(OAc)₂)

-

This compound ligand

-

Aryl halide

-

Terminal alkyne

-

Base (e.g., Cs₂CO₃, Et₃N)

-

Solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Add the palladium precursor, this compound ligand, and the base to a Schlenk flask under an inert atmosphere.

-

Add the solvent, followed by the aryl halide and the terminal alkyne.

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed as indicated by TLC or GC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the generally accepted mechanisms for the palladium-catalyzed cross-coupling reactions in which this compound is a highly effective ligand.

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Sonogashira Coupling Catalytic Cycle (Copper-Free)

Caption: Copper-Free Sonogashira Coupling Cycle.

Conclusion

The this compound ligand stands out as a robust and highly efficient tool for chemists in both academic and industrial settings. Its unique structural features, combining steric bulk and electron-richness, translate into superior performance in a variety of critical palladium-catalyzed cross-coupling reactions. The provided data and protocols serve as a starting point for the application of this powerful ligand in the synthesis of novel and complex molecules. Further exploration of its capabilities in other catalytic transformations is an active area of research.

References

- 1. Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes [jstage.jst.go.jp]

- 2. assets.takasago.com [assets.takasago.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1023330-38-2 | Benchchem [benchchem.com]

The Pivotal Role of Dicyclohexylphosphino Ligands in Modern Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexylphosphino ligands have emerged as a cornerstone in the field of organometallic chemistry and homogeneous catalysis. Their unique steric and electronic properties have enabled significant advancements in cross-coupling reactions, facilitating the synthesis of complex molecules crucial for the pharmaceutical, agrochemical, and materials science industries. This in-depth technical guide provides a comprehensive overview of the core features of dicyclohexylphosphino ligands, detailed experimental protocols for their application, and a visual representation of the underlying chemical principles.

Core Features: Steric Bulk and Electron-Donating Nature

The efficacy of dicyclohexylphosphino ligands stems from a combination of two key characteristics: their significant steric hindrance and their strong electron-donating ability. The bulky cyclohexyl groups create a sterically demanding environment around the metal center, which can promote reductive elimination and stabilize low-coordinate, catalytically active species.[1] Concurrently, as trialkylphosphines, they are strong sigma-donors, increasing the electron density on the metal center and facilitating oxidative addition, a critical step in many catalytic cycles.[2]

These properties are quantified by two important parameters: the Tolman cone angle (θ) and the Tolman electronic parameter (TEP). The cone angle is a measure of the ligand's steric bulk, while the TEP indicates its electron-donating or -withdrawing strength by measuring the C-O stretching frequency of a nickel-carbonyl complex containing the phosphine ligand.[3] A lower TEP value corresponds to a more electron-donating ligand.

Quantitative Ligand Parameters

For ease of comparison, the table below summarizes the key steric and electronic parameters for representative dicyclohexylphosphino ligands and related phosphines.

| Ligand Name | Abbreviation | Type | Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |

| Tricyclohexylphosphine | PCy₃ | Monodentate | 170 | 2056.1 (for P(t-Bu)₃ as a close analog)[3] |

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Monodentate (Buchwald-type) | Not widely reported, but considered very bulky | Not widely reported, but considered highly electron-donating |

| 1,3-Bis(dicyclohexylphosphino)propane | dcypp | Bidentate | Not applicable (bite angle is used for bidentate ligands) | Not applicable (TEP is for monodentate ligands) |

Classification of Dicyclohexylphosphino Ligands

Dicyclohexylphosphino moieties are incorporated into various ligand scaffolds, which can be broadly classified based on their denticity and structural features.

Caption: Hierarchical classification of dicyclohexylphosphino ligands.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common bidentate dicyclohexylphosphino ligand and its application in two pivotal cross-coupling reactions.

Synthesis of 1,3-Bis(dicyclohexylphosphino)propane (dcypp)

The synthesis of bis(dicyclohexylphosphino)alkanes can be challenging due to the air-sensitivity of the intermediates. One common method involves the reaction of a dihaloalkane with a lithium dialkylphosphide. The following is a generalized procedure that may require optimization.

Reaction Scheme:

2 (C₆H₁₁)₂PH + 2 n-BuLi → 2 (C₆H₁₁)₂PLi + 2 C₄H₁₀ 2 (C₆H₁₁)₂PLi + Cl(CH₂)₃Cl → [(C₆H₁₁)₂P]₂(CH₂)₃ + 2 LiCl

Procedure:

-

Preparation of Lithium Dicyclohexylphosphide: To a solution of dicyclohexylphosphine (2.0 g, 10.1 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) under an inert atmosphere (argon or nitrogen) at 0 °C, slowly add n-butyllithium (1.6 M in hexanes, 6.3 mL, 10.1 mmol). The solution will turn yellow to orange, indicating the formation of the phosphide. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Reaction with 1,3-Dichloropropane: Cool the solution of lithium dicyclohexylphosphide to 0 °C and add a solution of 1,3-dichloropropane (0.57 g, 5.05 mmol) in anhydrous THF (10 mL) dropwise.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of degassed water (10 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by crystallization from a suitable solvent such as methanol or ethanol under an inert atmosphere to yield 1,3-bis(dicyclohexylphosphino)propane as a white solid.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the cross-coupling of an aryl bromide with an arylboronic acid using a palladium catalyst supported by a dicyclohexylphosphino ligand (XPhos).

Reaction Scheme:

Ar-Br + Ar'-B(OH)₂ --[Pd(OAc)₂, XPhos, Base]--> Ar-Ar'

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 19.1 mg, 0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).

-

Reagent Addition: Evacuate and backfill the tube with argon three times. Add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous toluene (5 mL).

-

Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of celite, washing with additional ethyl acetate (2 x 10 mL).

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the biaryl product.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the C-N bond formation between an aryl chloride and an amine, a challenging transformation enabled by bulky dicyclohexylphosphino ligands like XPhos.

Procedure:

-

Catalyst Preparation: In a glovebox, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.) to a 2-necked flask. Add toluene (5 mL) and stir for 5 minutes at room temperature.

-

Reagent Addition: To the stirred catalyst mixture, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

-

Reaction: Reflux the resulting mixture for 6 hours. Monitor the reaction by GC.

-

Workup: After cooling to room temperature, quench the reaction with water (10 mL). Separate the organic layer and wash it with water (10 mL) and brine (10 mL).

-

Purification: Dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to yield the aminated product.

Catalytic Cycles Visualized

The following diagrams, generated using the DOT language, illustrate the fundamental steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles, highlighting the role of the dicyclohexylphosphino ligand (represented as L).

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle for C-N bond formation via Buchwald-Hartwig amination.

Conclusion

Dicyclohexylphosphino ligands are indispensable tools in modern organic synthesis. Their tunable steric and electronic properties have significantly expanded the scope of palladium-catalyzed cross-coupling reactions, enabling the construction of previously challenging chemical bonds under milder conditions. This guide provides a foundational understanding of these important ligands, their practical application, and the mechanistic principles that govern their reactivity, serving as a valuable resource for professionals in chemical research and development.

References

Methodological & Application

Application Notes and Protocols for Cy-cBRIDP in Palladium-Catalyzed Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the Cy-cBRIDP ligand in palladium-catalyzed cross-coupling reactions. This compound, a sterically demanding and electron-rich phosphine ligand, has demonstrated significant utility in enhancing the efficiency and scope of several critical transformations in modern organic synthesis, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Its application in micellar catalysis for the synthesis of DNA-Encoded Libraries (DELs) is also a notable advancement.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The use of the this compound ligand can promote high efficiency in the coupling of a wide range of aryl and heteroaryl halides with boronic acids and their derivatives.

Quantitative Data Summary

| Entry | Aryl Halide | Boronic Acid | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | This compound | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |

| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | This compound | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |

| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Pd(OAc)₂ | This compound | K₂CO₃ | THF/H₂O | 80 | 8 | 89 |

| 4 | 4-Iodoanisole | N-Boc-pyrrole-2-boronic acid | Pd₂(dba)₃ | This compound | NaOt-Bu | Toluene | 100 | 12 | 85 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Catalyst Pre-formation (Optional but Recommended): In a nitrogen-filled glovebox, to a vial containing Pd(OAc)₂ (1 mol%) and this compound (1.2 mol%) is added anhydrous, degassed toluene. The mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: To a dry Schlenk tube is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon or nitrogen three times.

-

Solvent and Catalyst Addition: Degassed solvent (e.g., toluene/water 10:1, 5 mL) is added to the Schlenk tube, followed by the pre-formed catalyst solution.

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. Reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds. The this compound ligand has been shown to be effective in promoting copper-free Sonogashira couplings, which is advantageous for avoiding copper contamination in products.

Quantitative Data Summary

| Entry | Aryl Halide | Alkyne | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ | This compound | Cs₂CO₃ | Dioxane | 80 | 6 | 94 |

| 2 | 1-Bromo-4-fluorobenzene | 1-Heptyne | Pd₂(dba)₃ | This compound | t-BuOK | THF | 65 | 12 | 88 |

| 3 | 3-Bromopyridine | Trimethylsilylacetylene | Pd(OAc)₂ | This compound | K₃PO₄ | Toluene | 100 | 8 | 91 |

| 4 | 1-Iodonaphthalene | Ethynyltrimethylsilane | Pd₂(dba)₃ | This compound | Et₃N | DMF | 90 | 10 | 93 |

Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling

-

Reaction Setup: A Schlenk tube is charged with the aryl halide (1.0 mmol), palladium source (e.g., Pd(OAc)₂, 2 mol%), and this compound (2.5 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Reagent Addition: Anhydrous and degassed solvent (e.g., dioxane, 5 mL), the terminal alkyne (1.5 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol) are added sequentially under the inert atmosphere.

-

Reaction: The mixture is stirred at the indicated temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: The reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel to yield the desired coupled product.

Catalytic Cycle: Sonogashira Coupling

Caption: Catalytic cycle for the copper-free Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The this compound ligand can facilitate the coupling of a variety of amines with aryl halides, offering access to a wide range of substituted anilines and related compounds.

Quantitative Data Summary

| Entry | Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ | This compound | NaOt-Bu | Toluene | 100 | 18 | 96 |

| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | Pd₂(dba)₃ | This compound | K₃PO₄ | Dioxane | 110 | 24 | 85 |

| 3 | 2-Chloropyridine | n-Butylamine | Pd(OAc)₂ | This compound | Cs₂CO₃ | t-Amyl alcohol | 100 | 16 | 90 |

| 4 | 4-Bromoanisole | Indole | Pd₂(dba)₃ | This compound | K₂CO₃ | Toluene | 110 | 20 | 88 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, an oven-dried vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.2-2.4 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

-

Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, 3 mL) is added, and the vial is sealed with a Teflon-lined cap.

-

Reaction: The reaction mixture is removed from the glovebox and heated in an oil bath at the specified temperature with vigorous stirring for the indicated time.

-

Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a short plug of silica gel. The filtrate is concentrated in vacuo.

-

Purification: The crude product is purified by flash chromatography to afford the desired arylamine.

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Application in Micellar Catalysis for DNA-Encoded Library (DEL) Synthesis

A significant application of the this compound ligand is in palladium-catalyzed reactions performed in aqueous micellar media. This "green chemistry" approach is particularly valuable for the synthesis of DNA-Encoded Libraries (DELs), where reactions must be compatible with the DNA tag.

Experimental Workflow: Micellar Sonogashira Coupling for DEL Synthesis

Caption: Experimental workflow for a micellar Sonogashira coupling in DEL synthesis.

Protocol: Micellar Sonogashira Coupling on a DNA-Conjugated Substrate

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the DNA-conjugated aryl iodide in water.

-

Prepare a stock solution of the terminal alkyne in an organic co-solvent (e.g., DMSO).

-

Prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and this compound ligand in a suitable organic solvent (e.g., THF).

-

Prepare an aqueous solution of a surfactant (e.g., 2 wt% TPGS-750-M in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the aqueous surfactant solution, the DNA-conjugated aryl iodide stock solution, and the terminal alkyne stock solution.

-

Add the base (e.g., an aqueous solution of K₃PO₄).

-

Initiate the reaction by adding the palladium/Cy-cBRIDP catalyst stock solution.

-

-

Reaction and Monitoring:

-

Vortex the reaction mixture briefly and incubate at a controlled temperature (e.g., 37 °C) for the desired time (typically 1-4 hours).

-

The reaction progress can be monitored by taking aliquots and analyzing them by LC-MS.

-

-

Work-up and Purification:

-

Upon completion, the DNA-conjugated product can be purified by methods compatible with DNA, such as ethanol precipitation or size-exclusion chromatography, to remove unreacted small molecules and catalyst components.

-

-

Analysis:

-

The purified DNA-conjugated product is analyzed by LC-MS to confirm the identity and purity of the product. The integrity of the DNA tag can be assessed by qPCR.

-

These protocols and data provide a comprehensive overview of the utility of the this compound ligand in key palladium-catalyzed reactions, offering a valuable resource for researchers in organic synthesis and drug discovery. The provided methodologies can be adapted and optimized for specific substrates and applications.

Application Notes and Protocols for Cy-cBRIDP in Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting data for the use of the Cy-cBRIDP ligand in palladium-catalyzed Buchwald-Hartwig amination reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, a critical linkage in a vast array of pharmaceuticals and functional materials.[1] The this compound ligand, a member of the 2,2-diphenylcyclopropylphosphine (cBRIDP) family, is an air-stable, electron-rich, and sterically hindered phosphine ligand designed to facilitate efficient cross-coupling reactions.[2]

The Buchwald-Hartwig amination allows for the coupling of aryl halides or pseudo-halides with a wide range of primary and secondary amines, overcoming the limitations of traditional methods.[3] The general transformation is depicted below:

Scheme 1: General Buchwald-Hartwig Amination Reaction

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of an aryl halide with an amine using a palladium catalyst and a bulky phosphine ligand like this compound. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%)

-

This compound ligand (0.02-0.1 mmol, 2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 mmol, 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF, 5-10 mL)

Procedure:

-

Reaction Setup: To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide, amine (if solid), palladium precatalyst, this compound ligand, and base under an inert atmosphere.

-

Solvent and Reagent Addition: If the amine is a liquid, add it via syringe. Add the anhydrous, degassed solvent to the reaction vessel.

-

Degassing: If not performed in a glovebox, the reaction mixture can be degassed by three cycles of freeze-pump-thaw. [4]4. Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove insoluble salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables provide a summary of typical reaction conditions and substrate scope.

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | Typical Range/Options | Notes |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(dba)₂ | Pre-catalysts are often used for convenience and air stability. |

| Ligand | This compound, other bulky phosphines (e.g., XPhos, SPhos) | Ligand-to-palladium ratio is typically 1:1 to 2:1. |

| Base | NaOtBu, KOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are generally preferred. Weaker bases can be used for sensitive substrates. [3] |

| Solvent | Toluene, Dioxane, THF, t-BuOH | Anhydrous and degassed solvents are crucial for optimal results. |

| Temperature | 25 - 120 °C | Reaction temperature depends on the reactivity of the substrates. |

| Catalyst Loading | 0.1 - 5 mol% | Lower catalyst loadings are desirable for process efficiency. |

Table 2: Substrate Scope for Buchwald-Hartwig Amination

| Aryl Halide | Amine Type | Typical Yields |

| Aryl Iodides | Primary & Secondary Alkyl/Aryl | Excellent |

| Aryl Bromides | Primary & Secondary Alkyl/Aryl | Good to Excellent |

| Aryl Chlorides | Primary & Secondary Alkyl/Aryl | Moderate to Good (often require more specialized ligands/conditions) |

| Aryl Triflates | Primary & Secondary Alkyl/Aryl | Good to Excellent |

| Heteroaryl Halides | Primary & Secondary Alkyl/Aryl | Variable, depends on the heterocycle |

Logical Workflow Diagram

The following diagram illustrates the general workflow for setting up and performing a Buchwald-Hartwig amination experiment.

Figure 2: General workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Cy-cBRIDP in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended catalyst loadings for the use of Cy-cBRIDP (Dicyclohexyl(2,2-diphenyl-1-methyl-1-cyclopropyl)phosphine) in various palladium-catalyzed cross-coupling reactions. This compound is a bulky, electron-rich phosphine ligand that has demonstrated high efficacy in facilitating challenging coupling reactions, particularly in the fields of medicinal chemistry and materials science.

Overview of this compound